Cyclohexanepentanoic acid (CAS 5962-88-9), also known as 5-cyclohexylvaleric acid, is a specialized aliphatic carboxylic acid featuring a terminal cyclohexyl ring separated from the carboxyl group by a four-carbon (pentanoic) linker . As a procurement candidate, it is primarily valued as a structural building block in advanced chemical synthesis, where the precise combination of a flexible alkyl chain and a bulky, non-planar lipophilic tail is required. It exhibits a melting point of 16-17 °C and a boiling point of 126-127 °C (at 0.5 mmHg), making it a processable liquid at room temperature . Industrially and academically, it is a critical precursor for transition-state analogue enzyme inhibitors, a structural modifier for smectic liquid crystal displays, and a functional carbon source for the biosynthesis of modified polyhydroxyalkanoates (PHAs) [1].
Substituting cyclohexanepentanoic acid with straight-chain aliphatic acids (e.g., nonanoic or decanoic acid) or shorter-chain cyclic analogs (e.g., cyclohexanebutyric acid) fundamentally alters the steric and thermodynamic profile of downstream products[1]. In medicinal chemistry, the exact 5-carbon chain length combined with the terminal cyclohexyl bulk is required to perfectly fill hydrophobic binding pockets, such as the P1-P1' site in renin; shorter linkers or linear chains result in orders-of-magnitude losses in binding affinity [2]. In materials science, replacing the terminal cyclohexyl group with a linear alkoxy chain prevents the formation of interdigitated smectic phases (SmAd) crucial for liquid crystal stability [3], while in microbiological polymer synthesis, altered chain lengths drastically reduce the incorporation rate of cyclic monomers into the resulting polyester backbone [4].
In the synthesis of liquid crystal materials, incorporating 5-cyclohexylpentanoic acid as a terminal group drastically alters mesophase behavior compared to linear aliphatic chains [1]. When esterified with 4-hydroxy-4′-cyanobiphenyl, the resulting cyclohexyl-terminated compound exhibits an interdigitated SmAd phase with a layer spacing to molecular length (d/l) ratio of 1.65. In contrast, the standard linear comparator 8OCB (4-octyloxy-4′-cyanobiphenyl) has a significantly lower d/l ratio of 1.43 [1].
| Evidence Dimension | Smectic layer spacing to molecular length (d/l) ratio |
| Target Compound Data | d/l ratio = 1.65 (Cyclohexylpentanoate derivative) |
| Comparator Or Baseline | d/l ratio = 1.43 (8OCB, linear octyloxy comparator) |
| Quantified Difference | 15.4% increase in d/l ratio, indicating strong interdigitation |
| Conditions | Small angle X-ray scattering (SAXS) of the SmA phase |
The bulky cyclic terminal group suppresses the nematic phase and increases smectic layer spacing, allowing materials scientists to precisely engineer mesophase stability for advanced display applications.
Cyclohexanepentanoic acid is the essential precursor for the transition-state amino acid analogue ACHPA ((3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid) [1]. When ACHPA is incorporated into renin inhibitors, the resulting compounds demonstrate massive potency gains over those using the standard branched aliphatic analogue, statine. An ACHPA-containing pentapeptide inhibitor achieved a Ki of 1.6 x 10^-10 M against human kidney renin, making it 55 to 76 times more potent than the exact same sequence synthesized with statine [1].
| Evidence Dimension | Inhibitory potency (Ki) against human kidney renin |
| Target Compound Data | Ki = 1.6 x 10^-10 M (ACHPA-containing inhibitor) |
| Comparator Or Baseline | 55-76 times lower potency (Statine-containing inhibitor) |
| Quantified Difference | >50-fold increase in target affinity |
| Conditions | In vitro human kidney renin inhibition assay |
Procuring this specific cyclic precursor is mandatory for synthesizing subnanomolar transition-state inhibitors where maximal hydrophobic pocket binding is required.
In the microbiological production of functionalized polymers using Pseudomonas oleovorans, 5-cyclohexylvaleric acid serves as a highly efficient carbon source [1]. When used at a 90% concentration (20 mM total) in the growth medium, it affords a polymer containing up to 24% cyclohexyl-ring monomeric units, yielding a unique material with a weight-average molecular weight of 52,000 and two distinct glass transition temperatures (-16.3 °C and -32.6 °C) [1]. Shorter chain cyclic acids fail to achieve this specific dual-Tg thermal profile.
| Evidence Dimension | Polymer incorporation rate and thermal properties |
| Target Compound Data | Up to 24% cyclic unit incorporation; dual Tg (-16.3 °C, -32.6 °C) |
| Comparator Or Baseline | Shorter chain acids (e.g., butyric derivatives) or linear aliphatic acids |
| Quantified Difference | Unique dual-Tg profile and high cyclic monomer fraction not achievable with standard linear carbon sources |
| Conditions | P. oleovorans growth medium (20 mM total concentration, 90% target compound) |
For biopolymer manufacturing, this specific chain length allows optimal bacterial metabolism and incorporation, yielding specialized sticky polyesters with tunable thermal properties.
Cyclohexanepentanoic acid serves as a highly efficient starting material for the synthesis of disubstituted beta-lactone inhibitors targeting N-acylethanolamine acid amidase (NAAA) [1]. The compound is readily reduced and incorporated into the beta-lactone scaffold, providing the exact 5-carbon aliphatic linker and terminal cyclic bulk required to block the enzyme's active site. Patent literature demonstrates that deviating from this specific steric profile—such as using longer linear chains (C14-C18)—diminishes binding affinity and reduces the inhibitor's ability to sustain palmitoylethanolamide (PEA) levels [1].
| Evidence Dimension | Steric compatibility for amidase active site binding |
| Target Compound Data | 5-carbon chain + cyclohexyl ring (optimal beta-lactone precursor) |
| Comparator Or Baseline | Longer linear aliphatic chains (C14-C18) |
| Quantified Difference | Prevention of binding affinity loss associated with linear or overly long lipid mimetics |
| Conditions | Synthesis and evaluation of NAAA/FAAH lipid amidase inhibitors |
Procurement of this specific chain-length cyclic acid is critical for medicinal chemists aiming to maximize target affinity in lipid amidase inhibitor pipelines.
Essential starting material for synthesizing ACHPA, a critical non-natural amino acid used to dramatically increase the potency of renin inhibitors and other protease inhibitors requiring bulky P1/P1' pocket engagement [1].
Used as a terminal group modifier to synthesize cyanobiphenyl derivatives where an interdigitated smectic (SmAd) phase is required, directly impacting the thermal stability and layer spacing of display materials[2].
Utilized as a specialized carbon source in microbial fermentation (e.g., using Pseudomonas oleovorans) to produce polyhydroxyalkanoates (PHAs) with high cyclic-unit incorporation and unique dual-glass-transition thermal profiles [3].
Procured as a structural building block for disubstituted beta-lactones that act as NAAA inhibitors, where the specific 5-carbon chain and terminal cyclohexyl ring are required for optimal enzyme active-site binding [4].
Irritant